4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide
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Overview
Description
4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is an organic compound with the molecular formula C8H11NO3S. It is a derivative of benzenesulfonamide, featuring a hydroxyethyl group attached to the benzene ring.
Scientific Research Applications
4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.
Biology: The compound is studied for its antimicrobial properties and its ability to inhibit bacterial growth.
Materials Science: It is explored as a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
Target of Action
The primary target of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial replication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound affects the folic acid metabolism cycle . Folic acid is crucial for the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis by this compound leads to a decrease in nucleotide synthesis, thereby inhibiting bacterial replication .
Pharmacokinetics
It is known that sulfonamides, in general, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of the action of this compound is the inhibition of bacterial replication . By preventing the synthesis of folic acid, this compound inhibits the production of nucleotides, thereby preventing the replication of bacterial DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide typically involves the reaction of benzenesulfonyl chloride with ®-1-phenylethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently hydrolyzed to yield the desired sulfonamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of 4-[(1R)-1-oxoethyl]benzene-1-sulfonamide.
Reduction: Formation of 4-[(1R)-1-hydroxyethyl]benzene-1-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is unique due to its specific structural features, such as the hydroxyethyl group, which can influence its reactivity and biological activity. This distinguishes it from other sulfonamides that may lack this functional group .
Properties
IUPAC Name |
4-[(1R)-1-hydroxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAILDNLESYHOJ-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)S(=O)(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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